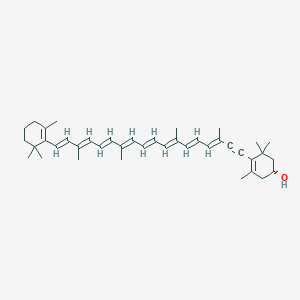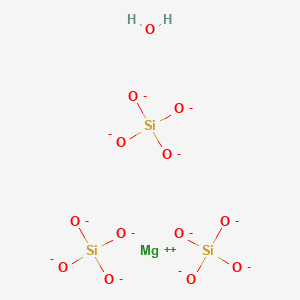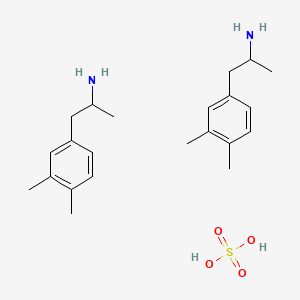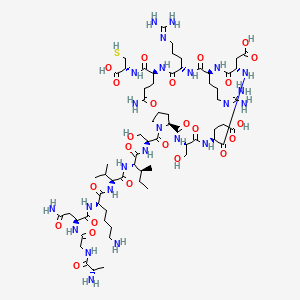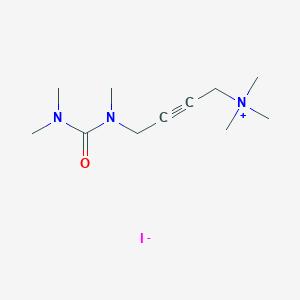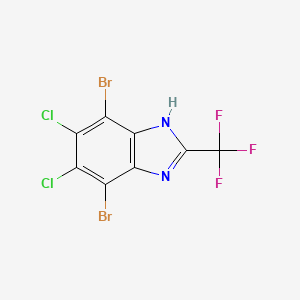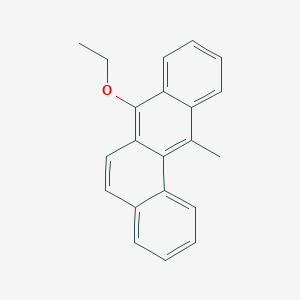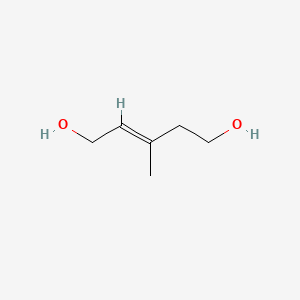
3-Methylpent-2-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpent-2-ene-1,5-diol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-methyl-1-pentene . The reaction proceeds as follows:
Hydroboration: 3-methyl-1-pentene reacts with in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using in the presence of to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form 3-methylpentane-1,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using as a catalyst.
Substitution: Reagents such as for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of 3-methylpent-2-en-1,5-dione.
Reduction: Formation of 3-methylpentane-1,5-diol.
Substitution: Formation of 3-methylpent-2-en-1,5-dichloride.
Wissenschaftliche Forschungsanwendungen
3-Methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other biomolecules, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methylpentane-1,5-diol: Lacks the double bond present in 3-Methylpent-2-ene-1,5-diol.
3-Methyl-2-pentene: Lacks the hydroxyl groups present in this compound.
2-Pentene-1,5-diol: Similar structure but without the methyl group at the third carbon.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
29293-06-9 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(E)-3-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h2,7-8H,3-5H2,1H3/b6-2+ |
InChI-Schlüssel |
TWUDHDJKTHYMGY-QHHAFSJGSA-N |
Isomerische SMILES |
C/C(=C\CO)/CCO |
Kanonische SMILES |
CC(=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


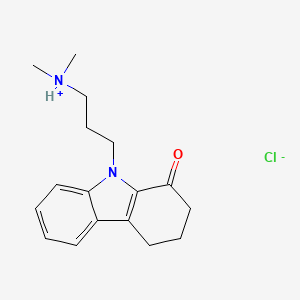

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
